2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a versatile organic compound characterized by the presence of bromine and fluorine atoms on a pyridine ring, along with a boronic acid derivative group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto a pyridine ring through halogenation reactions.
Boronic Acid Derivative Formation: The boronic acid derivative group can be introduced using a boronic acid esterification reaction.
Cross-Coupling Reactions: The compound can be synthesized through cross-coupling reactions, such as Suzuki-Miyaura coupling, involving the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium or nickel, to facilitate the cross-coupling reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different reactivity and applications.
Substitution Products: Substituted derivatives where the halogen atoms are replaced by other functional groups.
Mechanism of Action
Target of Action
Similar compounds are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also participate in the formation of C−N bonds by various cross-coupling reactions .
Biochemical Pathways
It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
It’s known that fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Action Environment
It’s known that the strong electronegativity of fluorine atoms enhances the affinity to carbon .
Scientific Research Applications
Chemistry: This compound is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryls and other complex organic molecules. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to evaluate the therapeutic potential of this compound and its derivatives in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the chemical industry for the synthesis of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness: 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its combination of bromine and fluorine atoms on the pyridine ring, which provides distinct reactivity and versatility in organic synthesis compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in organic synthesis and research.
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Properties
IUPAC Name |
2-bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTPZVPRWWGWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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